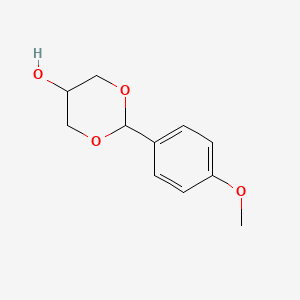

2-(4-Methoxyphenyl)-1,3-dioxan-5-ol

Description

2-(4-Methoxyphenyl)-1,3-dioxan-5-ol is a heterocyclic compound featuring a 1,3-dioxane ring substituted with a 4-methoxyphenyl group at the 2-position and a hydroxyl group at the 5-position. The 1,3-dioxane scaffold imparts conformational rigidity, while the 4-methoxyphenyl group enhances electronic delocalization, making this compound of interest in photophysical and pharmaceutical research. Its synthesis typically involves cyclocondensation reactions of substituted diols with aldehydes or ketones under acidic conditions.

Properties

CAS No. |

4740-85-6 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1,3-dioxan-5-ol |

InChI |

InChI=1S/C11H14O4/c1-13-10-4-2-8(3-5-10)11-14-6-9(12)7-15-11/h2-5,9,11-12H,6-7H2,1H3 |

InChI Key |

SPYXTZFLEURUAK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2OCC(CO2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol typically involves the reaction of 4-methoxyphenol with formaldehyde and an appropriate diol under acidic conditions. The reaction proceeds through the formation of a methylene bridge, resulting in the dioxane ring structure. Commonly used acids for this reaction include sulfuric acid or hydrochloric acid, which act as catalysts to facilitate the formation of the dioxane ring.

Industrial Production Methods

Industrial production of 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3-dioxan-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-1,3-dioxan-5-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorescence-Active Quinazoline Derivatives

Compounds such as 5d (2-(4-methoxyphenyl)-4-(4-fluorophenyl)quinazoline) and 5g (2,4-bis(4-methoxyphenyl)quinazoline) share the 4-methoxyphenyl substituent but differ in their heterocyclic core (quinazoline vs. 1,3-dioxane). Key findings from fluorescence studies include:

The 4-methoxyphenyl group in quinazoline derivatives enhances π→π* transitions, leading to strong emission.

Oxadiazole-Based Analogues

Phenol, 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- (CAS 114333-42-5) shares the 4-methoxyphenyl moiety but incorporates a 1,3,4-oxadiazole ring. Key differences:

The oxadiazole ring’s electron-deficient nature may reduce fluorescence efficiency compared to the oxygen-rich 1,3-dioxane system, though direct comparisons are unavailable .

Oxazole Derivatives

2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (NSC 620123) features a 1,3-oxazole ring with dimethyl substitution. Structural and functional contrasts include:

Pyrazolone Derivatives

4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one (CAS 18808-85-0) contains a pyrazolone core. Differences include:

The pyrazolone’s conjugated system likely supports stronger UV absorption, but its stability under physiological conditions may be inferior to the dioxane derivative .

Pharmaceutical Precursors

2-(4-Methoxyphenyl)ethyl Methane Sulfonate (raw material for astemizole) highlights the 4-methoxyphenyl group’s role in drug synthesis. Unlike the target compound, this sulfonate ester is reactive and used in alkylation reactions, emphasizing divergent applications .

Biological Activity

2-(4-Methoxyphenyl)-1,3-dioxan-5-ol is an organic compound characterized by a dioxane ring structure with a methoxy-substituted phenyl group. Its molecular formula is C10H12O4, and it features a hydroxyl group at the 5-position of the dioxane ring. This compound is part of a broader class of dioxanes, which have shown potential in medicinal chemistry, materials science, and organic synthesis. The biological activity of 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol is of particular interest due to its structural properties, which may influence its interactions with biological systems.

The synthesis of 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol typically involves methods that allow for the modification of the compound to create derivatives with potentially enhanced properties. For instance, reaction parameters such as temperature and catalyst concentration can be adjusted to optimize yield and purity. The presence of both the methoxy and hydroxyl groups in this compound allows for diverse modifications that could enhance its biological activity or utility in synthetic applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol exhibit antimicrobial properties. For example, derivatives containing methoxy groups have shown significant antibacterial activity against various strains of bacteria, including E. coli and Pseudomonas aeruginosa. In one study, compounds synthesized from methoxy-substituted phenols demonstrated varying degrees of inhibition against E. coli, highlighting the potential for developing new antibacterial agents based on this scaffold .

The mechanism by which dioxane derivatives exert their biological effects is an area of ongoing research. Studies suggest that these compounds may induce reactive oxygen species (ROS) production in parasitic cells, leading to cell death. This mechanism has been observed in antileishmanial studies where dioxanes were shown to disrupt cellular processes in Leishmania promastigotes .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.